2-Isopropylpyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

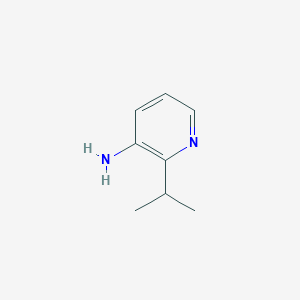

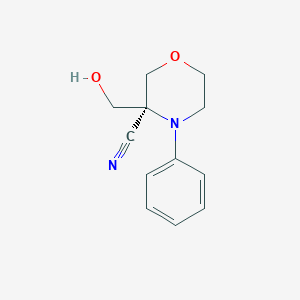

2-Isopropylpyridin-3-amine is a compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known as IPA.

Molecular Structure Analysis

The molecular structure of 2-Isopropylpyridin-3-amine consists of a pyridine ring with an isopropyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis

The predicted density of 2-Isopropylpyridin-3-amine is 1.008±0.06 g/cm3 . The predicted boiling point is 248.9±20.0 °C .Aplicaciones Científicas De Investigación

Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C (sp 3 )-H Bonds

2-Isopropylpyridin-3-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) amine, has been used as a directing group (DG) for the divergent functionalization and enantiotopic differentiation of unactivated methylene C-H bonds . This process involves the use of a strongly coordinating bidentate DG, which enables the divergent functionalization of unactivated β-methylene C (sp 3 )-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .

Asymmetric Functionalization of Unbiased Methylene C (sp 3 )-H Bonds

The combination of PIP amine with axially chiral ligands has been found to promote asymmetric functionalization of unbiased methylene C (sp 3 )-H bonds . This is a challenging research topic in the area of C-H activation that remains to be addressed .

Synthesis of N- (pyridin-2-yl)amides

N- (Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free, and the process was promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo [1,2-a]pyridines

3-bromoimidazo [1,2-a]pyridines were obtained from α-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazo [1,2-a]pyridines was promoted by further bromination .

Pharmaceutical Applications

Aminopyridines, such as 2-Isopropylpyridin-3-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N- (pyridin-2-yl)amides and imidazo [1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

C–C Bond Cleavage

N- (Pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . This method of constructing amides directly by C–C bond cleavage is attractive .

Propiedades

IUPAC Name |

2-propan-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGIMZHZSHEPSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)

![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)